molecular formula C23H30N2O4 B136389 Mitragynine CAS No. 4098-40-2

Mitragynine

Cat. No.: B136389
CAS No.: 4098-40-2
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-QVRQZEMUSA-N
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Mechanism of Action

Target of Action

Mitragynine, a naturally occurring indole alkaloid found in the leaves of the medicinal plant Mitragyna speciosa, also known as kratom, primarily targets opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) . These receptors play a crucial role in mediating pain signals, making this compound a promising candidate for pain management . Additionally, computational studies have identified other potential targets such as orexin hypocretin receptor type 1, 5-hydroxytryptamine receptor 1B, and orexin receptor type 2 .

Mode of Action

This compound interacts with its targets, primarily the opioid receptors, to exhibit its analgesic effect . It behaves like an opioid but possesses milder withdrawal symptoms . It has been shown to inhibit the twitch contraction of guinea pig ileum, which is induced by electrical stimulation .

Biochemical Pathways

This compound’s interaction with opioid receptors triggers a series of biochemical pathways that result in analgesic effects . The compound also interacts with other receptors, such as adrenergic and serotonergic receptors, and neuronal Ca2+ channels in the central nervous system to exert its neuropharmacological effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its analgesic effects due to its interaction with opioid receptors . It also exhibits weak-to-moderate inhibition against certain cell lines, such as nasopharyngeal carcinomas NPC/HK-1 and C666-1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the this compound content in kratom leaves can vary based on factors such as different chemotypes, climate, environmental pressures, and soil types . Understanding these factors can help maximize the quality and quantity of bioactive alkaloids in kratom .

Biochemical Analysis

Biochemical Properties

Mitragynine interacts with opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) to exhibit its analgesic effect . The compound is able to bind to these opioid receptors, particularly MOR . The chemical and pharmacological aspects of this compound and its diastereomers, speciogynine, speciociliatine, and mitraciliatine, are also of interest .

Cellular Effects

This compound has shown to inhibit the twitch contraction of guinea pig ileum, which is induced by electrical stimulation . It also exhibited inhibition against the growth of nasopharyngeal carcinomas NPC/HK-1 cells . At lower doses, this compound can bring a kick of alertness, boosted energy, and sociability .

Molecular Mechanism

This compound is able to bind to opioid receptors, particularly MOR, to exhibit the analgesic effect . The difference in stereochemical configuration could lead to the difference in the bioactivity of the respective compounds .

Temporal Effects in Laboratory Settings

The baseline synaptic transmission’s amplitude was drastically decreased by this compound at 5 and 10 mg/kg doses . Strong and persistent inhibition of long-term potentiation (LTP) was generated in the CA1 region by this compound (5 and 10 mg/kg) doses .

Dosage Effects in Animal Models

A smaller dose of this compound (1 mg/kg) poses no risk to hippocampal synaptic transmission . This compound (5 and 10 mg/kg) significantly raised the extracellular glutamate levels . The largest dose of this compound was 56 mg/kg; 100 mg/kg was lethal even in the presence of 10 mg/kg naltrexone .

Metabolic Pathways

Phase I metabolism of this compound involved the hydrolysis of methyl ester of the propenoic acid at C-16 whereas O-demethylation of the methoxy group positioned at C-9 and C-17, respectively followed by oxidation or reduction reactions to form carboxylic acid or alcohol .

Transport and Distribution

This compound and 7-hydroxythis compound showed moderate permeability across Caco-2 and MDR-MDCK monolayers with no significant efflux . Mitraphylline was subjected to efflux mediated by P-glycoprotein in both Caco-2 and MDR-MDCK monolayers .

Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms.
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous powder

CAS No.

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
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Record name Mitragynine
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Record name Mitragynine
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Record name (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester
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Record name MITRAGYNINE
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Record name Mitragynine
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Record name Mitragynine
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Melting Point

104 °C
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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